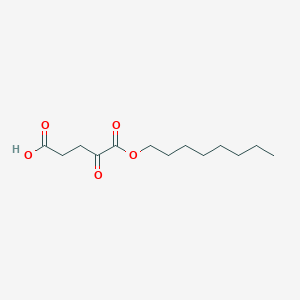

5-octoxy-4,5-dioxopentanoic acid

Descripción general

Descripción

El octil-α-cetoglutarato es un derivado estable y permeable a las células del α-cetoglutarato, un intermedio crucial en el ciclo del ácido tricarboxílico. Este compuesto es particularmente significativo debido a su capacidad para atravesar las membranas celulares y aumentar los niveles intracelulares de ácido α-cetoglutárico, convirtiéndolo en una herramienta valiosa en diversas aplicaciones bioquímicas y médicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del octil-α-cetoglutarato normalmente implica la esterificación del ácido α-cetoglutárico con octanol. Esta reacción suele estar catalizada por un ácido, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo para garantizar una esterificación completa. La mezcla de reacción se purifica luego mediante destilación o recristalización para obtener el producto deseado .

Métodos de Producción Industrial: En un entorno industrial, la producción de octil-α-cetoglutarato sigue principios similares, pero a mayor escala. El proceso implica la esterificación continua en un reactor, seguida de pasos de purificación como la destilación y la cristalización. El uso de sistemas automatizados garantiza la calidad constante y el alto rendimiento del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El octil-α-cetoglutarato se somete a diversas reacciones químicas, incluidas:

Oxidación: Se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Se puede reducir para formar alcoholes.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el grupo octilo puede ser reemplazado por otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas

Productos Principales:

Oxidación: Ácido octíl-α-cetoglutárico.

Reducción: Octíl-α-hidroxiglutárico.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado

4. Aplicaciones en Investigación Científica

El octil-α-cetoglutarato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Sirve como herramienta para estudiar el metabolismo celular y el ciclo del ácido tricarboxílico.

Medicina: Se utiliza en la investigación relacionada con el metabolismo del cáncer y los factores inducibles por hipoxia.

Industria: Se utiliza en la producción de plásticos biodegradables y otros materiales ecológicos .

Aplicaciones Científicas De Investigación

Octyl-.alpha.-ketoglutarate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a tool to study cellular metabolism and the tricarboxylic acid cycle.

Medicine: It is used in research related to cancer metabolism and hypoxia-inducible factors.

Industry: It is utilized in the production of biodegradable plastics and other environmentally friendly materials .

Mecanismo De Acción

El octil-α-cetoglutarato ejerce sus efectos principalmente aumentando los niveles intracelulares de ácido α-cetoglutárico. Este aumento mejora la actividad de las prolil hidroxilasas, que hidrolizan los residuos de prolina en los factores inducibles por hipoxia, lo que lleva a su ubiquitinación y degradación. Este proceso es crucial en la regulación de las respuestas celulares a la hipoxia .

Compuestos Similares:

α-cetoglutarato: El compuesto original, que es menos permeable a las células.

Dimetil-α-cetoglutarato: Otro derivado éster con diferentes propiedades de permeabilidad.

Etil-α-cetoglutarato: Similar en estructura pero con una cadena alquílica más corta .

Singularidad: El octil-α-cetoglutarato es único debido a su larga cadena octilo, que mejora su permeabilidad celular y lo hace más efectivo para aumentar los niveles intracelulares de ácido α-cetoglutárico en comparación con otros derivados .

Comparación Con Compuestos Similares

Alpha-ketoglutarate: The parent compound, which is less cell-permeable.

Dimethyl-.alpha.-ketoglutarate: Another ester derivative with different permeability properties.

Ethyl-.alpha.-ketoglutarate: Similar in structure but with a shorter alkyl chain .

Uniqueness: Octyl-.alpha.-ketoglutarate is unique due to its long octyl chain, which enhances its cell permeability and makes it more effective in increasing intracellular alpha-ketoglutaric acid levels compared to other derivatives .

Actividad Biológica

5-Octoxy-4,5-dioxopentanoic acid is a compound of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of 2,5-dioxopentanoate, characterized by an octoxy group attached to the pentanoic acid backbone. Its molecular formula is with a molecular weight of approximately 214.26 g/mol. The compound exhibits properties typical of short-chain keto acids, which are often involved in metabolic processes across various organisms.

Research indicates that this compound may influence metabolic pathways related to energy production and longevity. It has been shown to interact with mitochondrial functions, particularly affecting ATP synthase activity. In studies involving model organisms like Caenorhabditis elegans, it was found that compounds similar to this compound can extend lifespan by modulating ATP levels and enhancing autophagy .

Autophagy Induction

Autophagy is a critical cellular process for maintaining homeostasis and promoting longevity. The administration of this compound has been linked to increased autophagic activity in both C. elegans and mammalian cells. This suggests that the compound may serve as a potential therapeutic agent for age-related diseases by enhancing cellular recycling processes .

Case Studies

- Lifespan Extension in Model Organisms :

- Metabolic Profiling :

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

5-octoxy-4,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFIHKFBQFJVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.